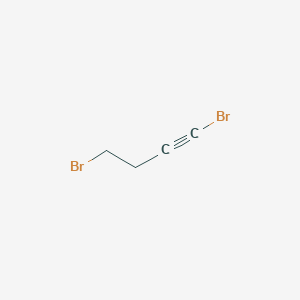
1,4-Dibromobut-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromobut-1-yne is an organic compound with the molecular formula C₄H₄Br₂ It is a halogenated alkyne, characterized by the presence of two bromine atoms attached to a butyne backbone
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromobut-1-yne can be synthesized through the bromination of 2-butyne-1,4-diol. The process involves the following steps :
Starting Materials: 2-butyne-1,4-diol, bromine, triphenylphosphine, and dry acetonitrile.
Industrial Production Methods
化学反応の分析
1,4-Dibromobut-1-yne undergoes various chemical reactions, including:
Substitution Reactions
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted butynes.
Addition Reactions
Hydrogenation: The triple bond in this compound can be hydrogenated to form 1,4-dibromobutane.
Halogenation: Further halogenation can occur, leading to the formation of polyhalogenated compounds.
Oxidation and Reduction
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
科学的研究の応用
1,4-Dibromobut-1-yne has several applications in scientific research:
Chemistry
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactivity makes it a useful compound for studying various organic reaction mechanisms.
Biology and Medicine
Bioconjugation: The compound can be used to modify biomolecules through nucleophilic substitution reactions.
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical compounds.
Industry
Polymer Chemistry: It is used in the synthesis of polymers with specific properties.
Material Science: The compound is employed in the development of new materials with unique characteristics.
作用機序
The mechanism of action of 1,4-dibromobut-1-yne involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and addition reactions. The triple bond in the alkyne provides a site for various addition reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2-butyne: Similar in structure but with different reactivity due to the position of the bromine atoms.
1,4-Dibromobutane: Lacks the triple bond, leading to different chemical properties and reactivity.
1,4-Diiodobut-2-yne: Similar structure but with iodine atoms instead of bromine, resulting in different reactivity and applications.
Uniqueness
1,4-Dibromobut-1-yne is unique due to its combination of a triple bond and two bromine atoms, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C4H4Br2 |
|---|---|
分子量 |
211.88 g/mol |
IUPAC名 |
1,4-dibromobut-1-yne |
InChI |
InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,3H2 |
InChIキー |
YXNWTVSQTHQWJG-UHFFFAOYSA-N |
正規SMILES |
C(CBr)C#CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


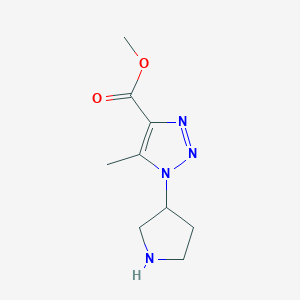
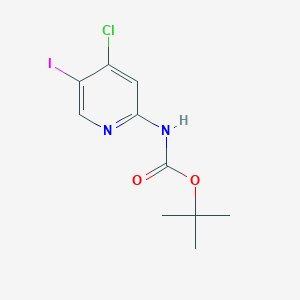



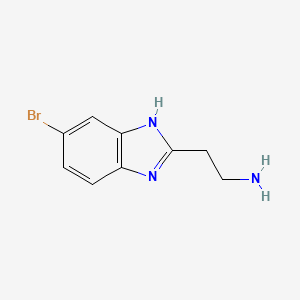
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)

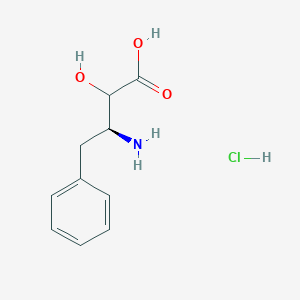
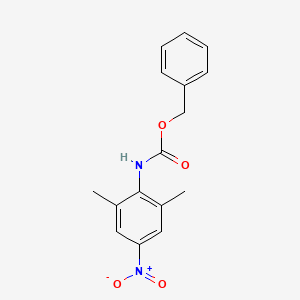
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
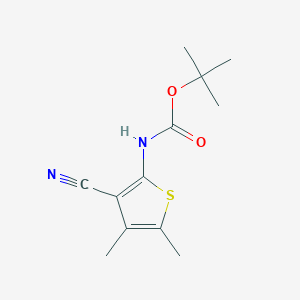
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
![1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
